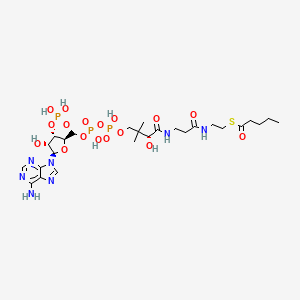

Pentanoyl-CoA

説明

特性

分子式 |

C26H44N7O17P3S |

|---|---|

分子量 |

851.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

InChIキー |

RXUATCUKICAIOA-ZMHDXICWSA-N |

SMILES |

CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

異性体SMILES |

CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

同義語 |

coenzyme A, valeryl- valeryl-CoA valeryl-coenzyme A |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of Pentanoyl-CoA in Cellular Energy Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoyl-CoA is a critical, yet often overlooked, intermediate in cellular energy metabolism. As a five-carbon short-chain acyl-CoA, it sits (B43327) at the crossroads of fatty acid oxidation and the tricarboxylic acid (TCA) cycle, playing a key anaplerotic role. This technical guide provides a comprehensive overview of the function of this compound, detailing its metabolic pathway, regulatory influences, and its significance in cellular energy homeostasis. We present quantitative data in structured tables, offer detailed experimental protocols for its study, and provide visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Cellular energy metabolism is a complex network of interconnected pathways dedicated to the generation and utilization of energy. While glucose is a primary fuel source, fatty acids serve as a major energy reserve. The breakdown of fatty acids through β-oxidation is a fundamental catabolic process. The metabolism of odd-chain fatty acids, though less common than their even-chain counterparts, presents a unique and vital contribution to cellular energetics, primarily through the production of this compound and its subsequent metabolic fate.

This compound is derived from the β-oxidation of odd-numbered fatty acids.[1][2][3] Its metabolism culminates in the production of both acetyl-CoA, which directly enters the TCA cycle for energy production, and propionyl-CoA.[4][5][6] The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA represents a significant anaplerotic pathway, replenishing the cycle's intermediates that may be depleted for biosynthetic processes.[5][7] This guide will delve into the core functions of this compound, providing the necessary technical details for its comprehensive study.

The Metabolic Pathway of this compound

The metabolism of this compound is intrinsically linked to the β-oxidation of odd-chain fatty acids. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

Generation of this compound from Odd-Chain Fatty Acids

Odd-chain fatty acids, upon entering the cell, are activated to their acyl-CoA derivatives in the cytoplasm.[8] These are then transported into the mitochondria via the carnitine shuttle.[4] The final cycle of β-oxidation of a fatty acid with a five-carbon chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][5] this compound is the five-carbon intermediate that undergoes this final cleavage.

The Anaplerotic Fate of the Propionyl-CoA Moiety

The propionyl-CoA generated from this compound metabolism undergoes a three-step enzymatic conversion to succinyl-CoA:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This reaction requires ATP.[5]

-

Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.[9]

-

Rearrangement: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[10]

The resulting succinyl-CoA can then directly enter the TCA cycle, thus replenishing the pool of cycle intermediates.[7]

Quantitative Data on this compound Metabolism

Precise quantification of this compound and the kinetic parameters of its associated enzymes are crucial for understanding its metabolic significance. While specific data for this compound is limited in the literature, data for related short- and medium-chain acyl-CoAs provide valuable context.

| Parameter | Value | Organism/System | Reference |

| Intracellular Acyl-CoA Concentrations | |||

| Acetyl-CoA | 50-100 nmol/g wet weight | Rat Liver | [11] |

| Butyryl-CoA (C4-CoA) | pmol/mg-dry cell weight | Cyanobacteria | [12][13] |

| Enzyme Kinetic Parameters (Acyl-CoA Dehydrogenases) | |||

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Varies with substrate chain length | Porcine | [14] |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Varies with substrate chain length | Human | [15] |

Experimental Protocols

The study of this compound requires specialized techniques for its quantification and the analysis of its metabolic flux. The following sections provide detailed methodologies that can be adapted for the specific investigation of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[16][17]

Sample Preparation:

-

Cell/Tissue Lysis: Homogenize cell pellets or tissues in an ice-cold extraction solvent, such as 2.5% 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA), to precipitate proteins and extract metabolites.[16][17]

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA not present in the sample) to each sample for accurate quantification.[16]

-

Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 17,000 x g) at 4°C.[16]

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][18]

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).[16] The characteristic fragmentation of acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.[16]

Enzymatic Assay for β-Oxidation of Pentanoic Acid

The rate of this compound oxidation can be assessed by measuring the activity of acyl-CoA dehydrogenases. A common method is the ETF fluorescence reduction assay.[17]

Principle: The assay measures the reduction of electron transfer flavoprotein (ETF) by an acyl-CoA dehydrogenase (ACAD) upon the oxidation of its acyl-CoA substrate. The fluorescence of ETF decreases upon reduction, which can be monitored spectrophotometrically.[17]

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), the acyl-CoA dehydrogenase, and recombinant ETF.[17]

-

Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase) or by physical deoxygenation.[17]

-

Initiation of Reaction: Initiate the reaction by adding this compound to the reaction mixture.

-

Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer.

-

Calculation of Activity: The rate of fluorescence decrease is proportional to the enzyme activity.

Experimental Workflow for Studying Fatty Acid Metabolism in Cultured Cells

Studying the metabolism of pentanoic acid and its impact on cellular energy status can be performed in cultured cells.

Workflow:

-

Cell Culture: Culture the desired cell line (e.g., hepatocytes, myotubes) to confluence.[19]

-

Fatty Acid Loading: Incubate the cells with a medium containing pentanoic acid. A fluorescently labeled analog of pentanoic acid can be used for visualization.[19]

-

Metabolite Extraction: After the incubation period, quench the metabolism and extract intracellular metabolites as described in section 4.1.

-

Metabolomic Analysis: Analyze the cell extracts using LC-MS/MS to quantify this compound and other relevant metabolites (e.g., TCA cycle intermediates, other acyl-CoAs).

-

Flux Analysis: To measure the flux through the pathway, stable isotope-labeled pentanoic acid (e.g., ¹³C₅-pentanoic acid) can be used. The incorporation of the heavy isotope into downstream metabolites is then traced by mass spectrometry.[20]

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated into the broader network of cellular metabolic regulation.

Regulation of Odd-Chain Fatty Acid β-Oxidation

The β-oxidation of odd-chain fatty acids is subject to the same primary regulatory mechanisms as even-chain fatty acid oxidation. The key regulatory point is the entry of fatty acyl-CoAs into the mitochondria, which is controlled by Carnitine Palmitoyltransferase I (CPT-I) .[16] CPT-I is allosterically inhibited by malonyl-CoA , the first committed intermediate in fatty acid synthesis. High levels of malonyl-CoA, indicative of an energy-replete state, thus prevent fatty acid oxidation. Hormonal signals also play a role; glucagon (B607659) and epinephrine (B1671497) promote fatty acid oxidation, while insulin (B600854) has an inhibitory effect.[4]

Logical Relationship with the TCA Cycle

The production of succinyl-CoA from this compound establishes a direct anaplerotic link to the TCA cycle. This is crucial for maintaining the integrity of the cycle, especially in states of high biosynthetic demand where TCA cycle intermediates are withdrawn for the synthesis of glucose (in gluconeogenic tissues), amino acids, and heme. By replenishing succinyl-CoA, the metabolism of odd-chain fatty acids supports the continued oxidative capacity of the TCA cycle.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Conclusion

This compound is a key metabolic intermediate that provides a direct link between the catabolism of odd-chain fatty acids and the central energy-generating pathway of the TCA cycle. Its anaplerotic function in replenishing TCA cycle intermediates underscores its importance in maintaining cellular energy homeostasis and biosynthetic capacity. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound metabolism, which will be crucial for a more complete understanding of cellular energetics and may reveal novel therapeutic targets for metabolic diseases. Further research into the specific regulatory mechanisms and signaling roles of this compound will undoubtedly shed more light on its multifaceted contributions to cellular physiology and pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. e-lactancia.org [e-lactancia.org]

- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]

- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. mdpi.com [mdpi.com]

- 12. upcommons.upc.edu [upcommons.upc.edu]

- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Human Metabolome Database: Showing metabocard for this compound (HMDB0013037) [hmdb.ca]

- 19. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Pentanoyl-CoA from Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA is a five-carbon acyl-coenzyme A thioester that plays a role as an intermediate in the metabolism of odd-chain fatty acids and the biosynthesis of valuable chemicals. Its production is of significant interest in the fields of metabolic engineering and drug development due to its precursor role in the synthesis of biofuels, specialty chemicals, and potential as a biomarker for certain metabolic disorders. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound from fatty acids, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this area.

The primary routes to this compound synthesis involve the degradation of longer odd-chain fatty acids and the de novo synthesis pathway, which utilizes propionyl-CoA as a primer. A key enzymatic step in this process is the condensation of a two-carbon unit with a three-carbon unit, a reaction catalyzed by β-ketothiolase. Understanding the kinetics and regulation of this and subsequent enzymatic reactions is crucial for manipulating these pathways for biotechnological applications.

Core Metabolic Pathways

This compound is primarily synthesized through two interconnected pathways:

-

Beta-Oxidation of Odd-Chain Fatty Acids: Fatty acids with an odd number of carbon atoms are degraded via the β-oxidation spiral. In the final cycle of this process, a five-carbon fatty acyl-CoA is cleaved to yield one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3). While this process degrades longer chains to produce these precursors, the reversal of the final step of β-oxidation can theoretically lead to the formation of a five-carbon chain from acetyl-CoA and propionyl-CoA.

-

De Novo Synthesis of Odd-Chain Fatty Acids: In this pathway, propionyl-CoA serves as the initial primer molecule instead of acetyl-CoA. The condensation of propionyl-CoA with malonyl-CoA (which is derived from acetyl-CoA) initiates the synthesis of an odd-chain fatty acid. The first key intermediate in this synthesis is 3-ketovaleryl-CoA, which is subsequently reduced, dehydrated, and reduced again to form this compound. This pathway is a focal point for metabolic engineering efforts aimed at producing C5 compounds.

The central reaction in the de novo synthesis of this compound is the Claisen condensation of acetyl-CoA and propionyl-CoA, catalyzed by the enzyme β-ketothiolase (also known as acetyl-CoA C-acetyltransferase). This reaction forms 3-ketovaleryl-CoA, which is then converted to this compound through a series of reactions analogous to the fatty acid synthesis cycle.

Enzymatic Steps in the De Novo Synthesis of this compound:

-

Condensation: Acetyl-CoA + Propionyl-CoA ⇌ 3-Ketovaleryl-CoA + CoA-SH

-

Enzyme: β-Ketothiolase (EC 2.3.1.16)

-

-

Reduction: 3-Ketovaleryl-CoA + NADPH + H⁺ → 3-Hydroxyvaleryl-CoA + NADP⁺

-

Enzyme: Acetoacetyl-CoA reductase (EC 1.1.1.36)

-

-

Dehydration: 3-Hydroxyvaleryl-CoA → Pentenoyl-CoA + H₂O

-

Enzyme: Enoyl-CoA hydratase (EC 4.2.1.17)

-

-

Reduction: Pentenoyl-CoA + NADPH + H⁺ → this compound + NADP⁺

-

Enzyme: Enoyl-CoA reductase (EC 1.3.1.8)

-

Quantitative Data on Key Enzymes

The efficiency of this compound biosynthesis is largely dependent on the kinetic properties of the enzymes involved, particularly the β-ketothiolase that catalyzes the initial condensation step. The substrate specificity of thiolases can vary between different organisms and isoenzymes.

| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ or k_cat_ | Reference(s) |

| β-Ketothiolase | Zoogloea ramigera | Acetoacetyl-CoA | 0.01 | - | [1] |

| Acetyl-CoA (condensation) | 0.33 | - | [1] | ||

| β-Ketothiolase (Tfu_0875) | Thermobifida fusca | Acetyl-CoA | 1 mg/mL | - | [2] |

| Succinyl-CoA | 1 mg/mL | - | [2] | ||

| Acetoacetyl-CoA Thiolase | Helianthus annuus | Acetoacetyl-CoA | - | 263 nkat/mg protein | [3] |

Experimental Protocols

Assay for β-Ketothiolase Activity (Condensation Reaction)

This protocol describes a spectrophotometric assay to measure the activity of β-ketothiolase in the direction of 3-ketovaleryl-CoA synthesis by quantifying the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Potassium chloride (KCl, 40 mM)

-

Acetyl-CoA solution (1 mg/mL)

-

Propionyl-CoA solution (or other dicarbonyl-CoA) (1 mg/mL)

-

DTNB solution (10 mM)

-

Purified β-ketothiolase enzyme or cell lysate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure: [2]

-

Prepare a 100 µL reaction mixture in a microcentrifuge tube or a 96-well plate containing:

-

50 mM Tris-HCl (pH 7.4)

-

40 mM KCl

-

1 mg/mL acetyl-CoA

-

1 mg/mL propionyl-CoA

-

-

Add the purified enzyme or cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and quantify the released CoA-SH by adding 100 µL of 10 mM DTNB solution.

-

Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of CoA-SH released, which corresponds to the enzyme activity.

Purification of Recombinant β-Ketothiolase

This protocol describes the purification of a His-tagged β-ketothiolase expressed in E. coli.

Materials:

-

E. coli cells expressing the His-tagged β-ketothiolase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE equipment and reagents

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with wash buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged β-ketothiolase with elution buffer.

-

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and determine the molecular weight. Pool the fractions containing the purified enzyme.

Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound and other short-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells or tissue)

-

Ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water)[6]

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA)

-

LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Homogenize the cell or tissue sample in ice-cold extraction solvent containing the internal standard.

-

Centrifuge to precipitate proteins and other macromolecules.

-

Collect the supernatant containing the acyl-CoA esters.

-

-

Chromatographic Separation:

-

Inject the sample extract onto a C18 reversed-phase column.

-

Use a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile to separate the acyl-CoA esters.[6]

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Visualizations

Caption: De novo biosynthesis of this compound from fatty acid precursors.

Caption: Experimental workflow for the analysis of this compound biosynthesis.

References

- 1. Purification and properties of beta-ketothiolase from Zoogloea ramigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, Identification and Purification of Dictyostelium Acetoacetyl-CoA Thiolase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon [ijbs.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of Pentanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the role of pentanoyl-CoA in mitochondrial beta-oxidation. As an intermediate in the catabolism of odd-chain fatty acids, this compound occupies a critical juncture, feeding into central energy metabolism through its sequential degradation to acetyl-CoA and propionyl-CoA. This document details the enzymatic steps of this compound oxidation, presents available quantitative data, outlines detailed experimental protocols for its study, and explores the metabolic fate and potential signaling implications of its downstream products.

Introduction

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids, providing a major source of cellular energy. While the oxidation of even-chain fatty acids has been extensively studied, the metabolism of odd-chain fatty acids, which results in the production of both acetyl-CoA and propionyl-CoA, presents unique biochemical pathways. This compound, a five-carbon acyl-CoA, is a key intermediate in the breakdown of odd-chain fatty acids. Its complete oxidation requires one full cycle of beta-oxidation, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA. The propionyl-CoA is then further metabolized to succinyl-CoA, an intermediate of the citric acid cycle. Understanding the intricacies of this compound metabolism is crucial for a complete picture of cellular energy homeostasis and has implications for various metabolic disorders.

The Mitochondrial Beta-Oxidation of this compound

The beta-oxidation of this compound proceeds through a single round of the classical four-step beta-oxidation spiral. Each step is catalyzed by a specific mitochondrial enzyme.

Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase

The first step is the FAD-dependent dehydrogenation of this compound to trans-2-pentenoyl-CoA, catalyzed by a short-chain acyl-CoA dehydrogenase (SCAD).[1] This enzyme introduces a double bond between the α- and β-carbons.

Step 2: Hydration by Enoyl-CoA Hydratase

Next, trans-2-pentenoyl-CoA is hydrated to L-3-hydroxythis compound by enoyl-CoA hydratase. This enzyme adds a molecule of water across the double bond.[2]

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

The third step involves the NAD+-dependent dehydrogenation of L-3-hydroxythis compound to 3-ketothis compound, catalyzed by a short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH).[3]

Step 4: Thiolytic Cleavage by Thiolase

Finally, 3-ketothis compound is cleaved by β-ketothiolase in a reaction involving coenzyme A. This thiolytic cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4]

The acetyl-CoA enters the citric acid cycle for complete oxidation, while the propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions.

Diagram of this compound Beta-Oxidation Pathway

Caption: Mitochondrial beta-oxidation of this compound.

Fate of Propionyl-CoA

Propionyl-CoA, the three-carbon end product of odd-chain fatty acid oxidation, is further metabolized to enter the citric acid cycle. This conversion involves a three-step pathway:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[5]

-

Epimerization: D-methylmalonyl-CoA is converted to its L-isomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.

-

Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[6]

Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.

Diagram of Propionyl-CoA Metabolism

Caption: Conversion of propionyl-CoA to succinyl-CoA.

Quantitative Data

While extensive kinetic data for the enzymes of beta-oxidation with a wide range of substrates exist, specific Michaelis-Menten constants (Km) and catalytic rates (kcat or Vmax) for this compound and its intermediates are not widely reported in readily accessible literature. The available data primarily focuses on short-chain (C4, C6) and medium-chain (C8 and longer) acyl-CoAs.

However, some data is available for enoyl-CoA hydratase from Aeromonas caviae, which provides an indication of the enzyme's activity with pentenoyl-CoA.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism |

| Enoyl-CoA Hydratase | 2-Pentenoyl-CoA | 36 | 2.8 x 10³ | Aeromonas caviae[2] |

Note: 1 U (unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in mitochondrial extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

Detailed Methodology

-

Mitochondrial Isolation: Isolate mitochondria from cell or tissue samples using differential centrifugation.

-

Acyl-CoA Extraction:

-

Resuspend the mitochondrial pellet in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

-

Include an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₃¹⁵N₁]-pantothenate to label all CoAs) for accurate quantification.

-

Vortex vigorously and incubate on ice.

-

-

Protein Precipitation and Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

LC Separation:

-

Inject the extracted sample onto a reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm).

-

Use a gradient elution with mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8) and mobile phase B (acetonitrile). A typical gradient would start with a low percentage of B and ramp up to elute the more hydrophobic acyl-CoAs.

-

-

MS/MS Detection:

-

Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion (Q1) would be its m/z value, and the product ion (Q3) would be a characteristic fragment (e.g., the phosphopantetheine moiety).

-

-

Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of this compound.

Enzyme Activity Assays

This assay measures the activity of short-chain acyl-CoA dehydrogenase by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the enzyme.[7]

Workflow Diagram

Caption: Workflow for the ETF fluorescence reduction assay.

Detailed Methodology

-

Reaction Mixture Preparation:

-

In a microplate or cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.5), purified recombinant ETF, and the enzyme source (mitochondrial extract or purified SCAD).

-

To ensure anaerobic conditions, the reaction mixture can be deoxygenated by enzymatic means (glucose oxidase and catalase) or by purging with an inert gas like argon.

-

-

Reaction Initiation: Initiate the reaction by adding this compound as the substrate.

-

Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a fluorometer (e.g., excitation at 340 nm and emission at 490 nm).

-

Activity Calculation: The rate of fluorescence decrease is proportional to the SCAD activity. Calculate the specific activity based on the protein concentration in the enzyme sample.

This assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm as the double bond of trans-2-pentenoyl-CoA is hydrated.[2]

Detailed Methodology

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) and trans-2-pentenoyl-CoA.

-

Reaction Initiation: Initiate the reaction by adding the enzyme source (mitochondrial extract or purified enoyl-CoA hydratase).

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

-

Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

This assay measures HADH activity by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[6]

Detailed Methodology

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), NAD+, and the enzyme source.

-

Reaction Initiation: Initiate the reaction by adding L-3-hydroxythis compound as the substrate.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

-

Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

This assay measures the activity of β-ketothiolase by coupling the production of acetyl-CoA to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, resulting in the formation of NADH, which is monitored at 340 nm.[8]

Detailed Methodology

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer (e.g., 175 mM Tris-HCl, pH 8.5), CoA, malate, NAD+, malate dehydrogenase, and citrate synthase.

-

Reaction Initiation: Initiate the reaction by adding 3-ketothis compound as the substrate and the enzyme source.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

-

Activity Calculation: The rate of NADH formation is proportional to the thiolase activity.

Signaling Roles

Currently, there is limited direct evidence for this compound itself acting as a signaling molecule. The majority of research on the signaling functions of fatty acid metabolites has focused on:

-

Long-chain acyl-CoAs: These molecules are known to regulate various cellular processes, including gene expression and enzyme activity.

-

Acetyl-CoA: As a central metabolic intermediate, acetyl-CoA levels are a key indicator of the cell's metabolic state and influence protein acetylation, thereby regulating a wide range of cellular functions.[9]

-

Propionyl-CoA and other Short-Chain Fatty Acids (SCFAs): Propionate, derived from propionyl-CoA, and other SCFAs can act as signaling molecules through G-protein coupled receptors (GPCRs) and by inhibiting histone deacetylases (HDACs), thereby influencing gene expression, inflammation, and metabolism.[9][10]

While a direct signaling role for this compound has not been established, its metabolism directly impacts the cellular pools of acetyl-CoA and propionyl-CoA, which are known to have significant signaling functions. Therefore, fluctuations in odd-chain fatty acid metabolism can indirectly influence cellular signaling pathways.

Conclusion

This compound is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids, linking their catabolism to central energy-producing pathways. Its degradation through a single round of beta-oxidation efficiently generates both acetyl-CoA and propionyl-CoA, highlighting the metabolic flexibility of mitochondria. While specific kinetic data for the enzymes acting on this compound are not extensively documented, the established experimental protocols for short-chain acyl-CoAs provide a robust framework for its further investigation. The indirect influence of this compound metabolism on cellular signaling through its end products underscores the interconnectedness of metabolic and regulatory networks. Further research into the specific kinetics of this compound oxidation and the potential for its direct or indirect signaling roles will provide a more complete understanding of its importance in cellular physiology and disease.

References

- 1. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Thiolase - Wikipedia [en.wikipedia.org]

- 5. Propionic Acid Pathway - Biochemistry - Medbullets Step 1 [step1.medbullets.com]

- 6. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymes of Pentanoyl-CoA Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoyl-CoA is a five-carbon acyl-coenzyme A that plays a role in odd-chain fatty acid metabolism. Its synthesis and degradation are governed by a series of enzymatic reactions crucial for cellular energy homeostasis. Understanding the enzymes involved in these pathways is paramount for research into metabolic disorders and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core enzymes involved in this compound metabolism, including detailed experimental protocols for their analysis, a summary of their quantitative data, and a visualization of the associated metabolic and signaling pathways.

Synthesis of this compound

This compound is primarily synthesized through two main pathways: the activation of pentanoic acid and the condensation of smaller acyl-CoA units.

Activation of Pentanoic Acid (Valeric Acid)

The most direct route for this compound synthesis is the activation of the free fatty acid, pentanoic acid (also known as valeric acid), a reaction catalyzed by acyl-CoA synthetases (ACS) . These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the thioester bond.

-

Enzyme: Acyl-CoA Synthetase (Medium-Chain)

-

Reaction: Pentanoic Acid + ATP + CoA-SH → this compound + AMP + PPi

Condensation Pathway

An alternative biosynthetic route, particularly relevant in engineered metabolic pathways, involves the condensation of a two-carbon unit (acetyl-CoA) with a three-carbon unit (propionyl-CoA). This reaction is catalyzed by a specific type of β-ketothiolase .

-

Enzyme: β-Ketothiolase (e.g., BktB from Cupriavidus necator)[1]

-

Reaction: Acetyl-CoA + Propionyl-CoA → 3-Ketothis compound + CoA-SH

The resulting 3-ketothis compound can then be reduced to this compound through a series of reactions that are essentially the reverse of β-oxidation, involving a 3-hydroxyacyl-CoA dehydrogenase and an enoyl-CoA hydratase.

Degradation of this compound

This compound, as an odd-chain fatty acyl-CoA, is degraded via the mitochondrial β-oxidation pathway. Each cycle of β-oxidation removes a two-carbon unit in the form of acetyl-CoA. The final cycle of β-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2]

The canonical β-oxidation spiral consists of four key enzymatic steps:

-

Acyl-CoA Dehydrogenase: Introduction of a double bond between the α and β carbons.

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group.

-

3-Ketoacyl-CoA Thiolase: Thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.

The propionyl-CoA generated from the final step is then converted to the citric acid cycle intermediate, succinyl-CoA, through a separate three-enzyme pathway.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the enzymes involved in this compound metabolism. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Table 1: Enzymes Involved in this compound Synthesis

| Enzyme | Substrate(s) | K_m_ | k_cat_ | V_max_ | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Acyl-CoA Synthetase (Medium-Chain) | Pentanoic Acid | ~10-50 µM | - | - | 7.5-8.5 | 37 | Mammalian |

| β-Ketothiolase (BktB) | Acetyl-CoA, Propionyl-CoA | - | - | - | ~8.0 | 30-37 | Cupriavidus necator |

Table 2: Enzymes Involved in this compound Degradation (β-Oxidation)

| Enzyme | Substrate | K_m_ | k_cat_ | V_max_ | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Acyl-CoA Dehydrogenase (Medium-Chain) | This compound | ~1-10 µM | - | - | 7.5-8.5 | 37 | Mammalian |

| Enoyl-CoA Hydratase | 2-Pentenoyl-CoA | ~20-100 µM | High | High | ~8.0 | 25-37 | Bovine Liver |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxythis compound | ~5-50 µM | - | - | 7.3-9.5 | 37 | Pig Heart |

| 3-Ketoacyl-CoA Thiolase | 3-Ketothis compound | ~1-20 µM | - | - | 8.0-8.5 | 37 | Pig Heart |

Table 3: Enzymes of the Propionyl-CoA Catabolism Pathway

| Enzyme | Substrate(s) | K_m_ | k_cat_ | V_max_ | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Propionyl-CoA Carboxylase | Propionyl-CoA, ATP, HCO₃⁻ | 0.29 mM, 0.08 mM, 3.0 mM[5][6] | - | - | 8.0-8.5 | 37 | Human Liver |

| Methylmalonyl-CoA Epimerase | (S)-Methylmalonyl-CoA | 79 µM[7] | 240 s⁻¹[7] | - | ~7.5 | 25-37 | Pyrococcus horikoshii[7] |

| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | ~4-20 µM | - | - | 7.0-7.5 | 37 | Human |

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes are provided below. These protocols are intended as a starting point and may require optimization based on the specific enzyme source and laboratory conditions.

Acyl-CoA Synthetase (Medium-Chain) Activity Assay (Spectrophotometric)

This assay measures the formation of the acyl-CoA thioester bond by monitoring the increase in absorbance at 324 nm due to the formation of the hydroxamate complex of the acyl-CoA produced.

-

Principle: A two-step reaction where the acyl-CoA formed is reacted with hydroxylamine (B1172632) to form an acyl-hydroxamate, which then complexes with ferric ions to produce a colored product.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM ATP, 1 mM Coenzyme A.

-

Substrate: 5 mM Pentanoic Acid.

-

Hydroxylamine Solution: 2 M Hydroxylamine-HCl, pH 7.5.

-

Ferric Chloride Solution: 10% (w/v) FeCl₃ in 0.1 M HCl.

-

-

Procedure:

-

Prepare the reaction mixture containing assay buffer and pentanoic acid.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the hydroxylamine solution.

-

Add the ferric chloride solution and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

A standard curve using known concentrations of this compound should be prepared to quantify the results.

-

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)[8]

This continuous spectrophotometric assay measures the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[8]

-

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is directly coupled to the reduction of NAD⁺.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate (B84403) buffer, pH 7.3.[9]

-

NAD⁺ Solution: 10 mM NAD⁺ in assay buffer.

-

Substrate: 1 mM 3-Hydroxythis compound in assay buffer.

-

Enzyme Sample: Purified enzyme or cell lysate.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer and NAD⁺ solution.

-

Add the enzyme sample and equilibrate to 37°C.[9]

-

Initiate the reaction by adding the 3-hydroxythis compound substrate.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.[8]

-

The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Propionyl-CoA Carboxylase Activity Assay (Radiometric)[10]

This highly sensitive assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.[10]

-

Principle: The enzyme-catalyzed fixation of ¹⁴CO₂ from NaH¹⁴CO₃ into propionyl-CoA. The acid-stable, non-volatile product is then quantified by scintillation counting.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, 10 mM MgCl₂, 5 mM ATP, 10 mM KCl.

-

Substrate Mix: 2 mM Propionyl-CoA.

-

Radiolabeled Substrate: NaH¹⁴CO₃ (specific activity ~50-60 mCi/mmol).

-

Enzyme Sample: Cell or tissue homogenate, or purified enzyme.

-

Stop Solution: 10% (v/v) Perchloric Acid.

-

-

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer and substrate mix.

-

Add the enzyme sample and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding NaH¹⁴CO₃.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding the perchloric acid solution.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a scintillation vial, evaporate to dryness to remove unreacted ¹⁴CO₂, and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Methylmalonyl-CoA Epimerase Activity Assay (HPLC-based)[7][11]

This is a coupled-enzyme assay where the product of the epimerase reaction is converted to succinyl-CoA, and the disappearance of the substrate is monitored by HPLC.[7][11]

-

Principle: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. The (R)-isomer is then specifically converted to succinyl-CoA by methylmalonyl-CoA mutase. The activity of the epimerase is determined by measuring the rate of (S)-methylmalonyl-CoA consumption.

-

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate: 1 mM (S)-Methylmalonyl-CoA.

-

Coupling Enzyme: Purified Methylmalonyl-CoA Mutase (in excess).

-

Cofactor: 50 µM Adenosylcobalamin (for the mutase).

-

Enzyme Sample: Purified epimerase or cell extract.

-

-

Procedure:

-

Prepare the reaction mixture containing assay buffer, methylmalonyl-CoA mutase, and adenosylcobalamin.

-

Add the (S)-methylmalonyl-CoA substrate and equilibrate to 37°C.

-

Initiate the reaction by adding the methylmalonyl-CoA epimerase sample.

-

At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 1 M perchloric acid.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the remaining methylmalonyl-CoA. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate buffer.

-

Methylmalonyl-CoA Mutase Activity Assay (Spectrophotometric - Coupled)

This assay couples the formation of succinyl-CoA to the reduction of NAD⁺ through the action of succinyl-CoA synthetase (SCS), succinate (B1194679) dehydrogenase (SDH), and malate (B86768) dehydrogenase (MDH).

-

Principle: The succinyl-CoA produced by the mutase is converted to succinate by SCS, which is then oxidized to fumarate (B1241708) by SDH (with an artificial electron acceptor), and then to malate by fumarase, and finally to oxaloacetate by MDH, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored. Due to the complexity, a more direct HPLC-based method measuring succinyl-CoA formation is often preferred.[12][13]

Signaling Pathways and Logical Relationships

The metabolism of this compound is tightly regulated by the energy status of the cell, primarily through the actions of key signaling molecules that sense nutrient availability.

Metabolic Pathway of this compound Degradation

The degradation of this compound follows the β-oxidation pathway, with the final products being acetyl-CoA and propionyl-CoA. The propionyl-CoA is further metabolized to succinyl-CoA.

Caption: Metabolic pathway for the degradation of this compound.

Synthesis Pathway of this compound

This compound can be synthesized from pentanoic acid or by the condensation of acetyl-CoA and propionyl-CoA.

Caption: Biosynthetic pathways leading to this compound.

Regulatory Signaling Pathways of Fatty Acid Oxidation

The β-oxidation pathway is regulated by key cellular energy sensors, including AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3).

Caption: Key signaling pathways regulating fatty acid oxidation.

Conclusion

The synthesis and degradation of this compound are integral components of cellular lipid metabolism. The enzymes catalyzing these reactions present potential targets for therapeutic intervention in metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field. Further investigation into the specific kinetics of these enzymes with this compound and its intermediates, as well as a deeper understanding of their regulatory networks, will be crucial for advancing our knowledge and developing new therapeutic strategies.

References

- 1. uniprot.org [uniprot.org]

- 2. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 3. portal.ct.gov [portal.ct.gov]

- 4. Beta-ketothiolase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Case Western Reserve University [case.edu]

- 11. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentanoyl-CoA: An Examination of its Role in Cellular Metabolism and Relation to the Citric Acid Cycle

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of pentanoyl-CoA's position within cellular metabolic pathways. While not a direct intermediate of the citric acid cycle, its metabolism is linked to this central energy-producing pathway through the catabolism of odd-chain fatty acids. This document will elucidate the metabolic fate of this compound, detailing its generation from odd-chain fatty acids and its ultimate contribution to the citric acid cycle as succinyl-CoA, an anaplerotic intermediate. Experimental methodologies for key analytical techniques are provided, along with visualizations of the pertinent metabolic pathways to support a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Citric Acid Cycle and Acyl-CoA Metabolism

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2][3] The cycle consumes acetate (B1210297) in the form of acetyl-CoA and water, reducing NAD+ to NADH and producing carbon dioxide.[1] The NADH generated is then used by the oxidative phosphorylation pathway to generate ATP.[1] The intermediates of the citric acid cycle are also crucial as precursors for a variety of biosynthetic pathways.[4]

Acyl-CoAs are central metabolites in fatty acid metabolism.[5] Fatty acids are activated to their acyl-CoA esters to be metabolized.[5] The beta-oxidation of even-chain fatty acids results in the production of acetyl-CoA, which directly enters the citric acid cycle.[6] However, the metabolism of odd-chain fatty acids presents a slightly different metabolic route.[7][8]

This compound: A Product of Odd-Chain Fatty Acid Oxidation

This compound is a five-carbon acyl-CoA that is an intermediate in the beta-oxidation of odd-chain fatty acids, such as heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0).[8][9] The final round of beta-oxidation of an odd-chain fatty acyl-CoA yields one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).[6] For instance, the breakdown of a seven-carbon fatty acid would produce two molecules of acetyl-CoA and one molecule of propionyl-CoA. This compound would be an intermediate in the breakdown of longer odd-chain fatty acids.

The Anaplerotic Role of Propionyl-CoA

This compound itself does not directly enter the citric acid cycle. Instead, the propionyl-CoA generated from the oxidation of odd-chain fatty acids, including the metabolic pathway involving this compound, serves as a key entry point into the cycle.[7][8] This is achieved through a series of enzymatic reactions that convert propionyl-CoA into succinyl-CoA, a bona fide intermediate of the citric acid cycle.[6][10] Reactions that replenish the intermediates of a metabolic pathway are known as anaplerotic reactions.[4][11]

The conversion of propionyl-CoA to succinyl-CoA proceeds through the following steps:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This reaction requires ATP.

-

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .

-

Rearrangement: Finally, methylmalonyl-CoA mutase , an enzyme that requires vitamin B12 as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA .[6]

Succinyl-CoA can then participate directly in the citric acid cycle, contributing to the pool of cycle intermediates and supporting energy production.[10] This anaplerotic function is crucial for maintaining the integrity of the citric acid cycle, especially in tissues with high energy demands.[8]

Quantitative Data Summary

While specific quantitative data on intracellular this compound concentrations are not widely available and can vary significantly based on cell type, metabolic state, and dietary intake of odd-chain fatty acids, the energetic yield of odd-chain fatty acid oxidation can be calculated.

| Metabolite | Source | Enzymes Involved | Product Entering Citric Acid Cycle | Energetic Yield (Approximate ATP) |

| This compound | Beta-oxidation of longer odd-chain fatty acids | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Acetyl-CoA and Propionyl-CoA | Varies based on the full fatty acid chain length |

| Propionyl-CoA | Final product of odd-chain fatty acid beta-oxidation | Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase | Succinyl-CoA | The conversion to succinyl-CoA consumes 1 ATP equivalent. Succinyl-CoA entering the TCA cycle yields approximately 5 ATP. |

| Acetyl-CoA | Beta-oxidation of all fatty acids | Citrate Synthase | Acetyl-CoA | Approximately 10 ATP per molecule via the citric acid cycle and oxidative phosphorylation. |

Experimental Protocols

The study of this compound and its metabolic context involves several key experimental techniques.

5.1. Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the sensitive and specific quantification of short- and medium-chain acyl-CoAs, including this compound, from biological samples.

-

Sample Preparation:

-

Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 75% methanol).

-

Centrifuge to pellet proteins and other insoluble material.

-

Collect the supernatant containing the acyl-CoAs.

-

Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. A C18 SPE cartridge is typically used.

-

Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the LC mobile phase.

-

-

LC-MS Analysis:

-

Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile. The mobile phases typically consist of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored for high selectivity.

-

Quantification: Use a standard curve generated from authentic standards of each acyl-CoA to determine the concentration in the samples.

-

5.2. In Vitro Enzyme Assays for Propionyl-CoA Carboxylase

This assay measures the activity of the enzyme that commits propionyl-CoA to the pathway leading to the citric acid cycle.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Propionyl-CoA (substrate)

-

ATP

-

MgCl2

-

KHCO3 (as a source of bicarbonate)

-

Enzyme source (e.g., purified enzyme or mitochondrial extract)

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the product, methylmalonyl-CoA, typically by a coupled assay or by LC-MS.

-

Visualizations

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jackwestin.com [jackwestin.com]

- 4. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0013037) [hmdb.ca]

- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anaplerotic reactions [bionity.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Pentanoyl-CoA: Chemical Structure, Physical Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-Coenzyme A (Pentanoyl-CoA) is a crucial intermediate in the metabolism of odd-chain fatty acids and certain amino acids. As a short-chain acyl-CoA thioester, it occupies a central position in cellular bioenergetics and biosynthetic pathways. Understanding its chemical and physical characteristics, as well as its metabolic fate, is essential for researchers in metabolic diseases, drug development, and fundamental biology. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physical properties, its role in metabolic pathways, and detailed experimental protocols for its quantification.

Chemical Structure and Physical Properties

This compound is an acyl-Coenzyme A molecule where the acyl group is a five-carbon chain (pentanoyl group) linked to the thiol group of Coenzyme A via a thioester bond. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H44N7O17P3S | [1] |

| Molecular Weight | 851.7 g/mol | [1] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate | [1] |

| Synonyms | Valeryl-CoA, Pentanoyl-coenzyme A | [1] |

| CAS Number | 4752-33-4 | [1] |

| Water Solubility | Soluble | [2] |

| Predicted logP | -0.09 | [3] |

| Predicted pKa (Strongest Acidic) | 0.82 | [3] |

| Predicted pKa (Strongest Basic) | 4.01 | [4] |

Note: Experimental values for melting point and boiling point are not available as this compound is a complex biological molecule that is likely to decompose at high temperatures.

Metabolic Significance and Signaling Pathways

This compound is primarily involved in the catabolism of odd-chain fatty acids and the amino acids isoleucine and valine. Its main metabolic role is as an intermediate in the beta-oxidation pathway. Unlike even-chain fatty acids which are degraded to acetyl-CoA, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. This compound is a key intermediate in this process for fatty acids with an odd number of carbons greater than three.

While not a classical signaling molecule that initiates a cascade, the levels of this compound and other acyl-CoAs can influence cellular processes. The pool of acyl-CoAs is linked to protein acylation, a post-translational modification that can regulate enzyme activity and gene expression.[5]

Below is a diagram illustrating the mitochondrial beta-oxidation of pentanoic acid, which generates this compound.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in biological samples is challenging due to its low abundance and potential for degradation. The gold standard for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol details the extraction of short-chain acyl-CoAs using 5-sulfosalicylic acid (SSA), which is effective for protein precipitation and has shown good recovery rates.[8]

Materials and Reagents:

-

Frozen tissue sample

-

5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled with liquid nitrogen

-

Microcentrifuge tubes, pre-chilled

-

Homogenizer (e.g., bead beater or ultrasonic homogenizer)

-

Refrigerated microcentrifuge

-

Pipettes and tips

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

-

Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to the tissue to maintain its brittle state and grind to a fine powder using a pre-chilled pestle.[8]

-

Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be spiked into the SSA solution prior to adding it to the tissue powder. Immediately homogenize the sample.[8]

-

Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]

-

Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled microcentrifuge tube.[8]

-

Storage: The extracted sample is ready for LC-MS/MS analysis. If not for immediate use, store the extracts at -80°C.[8]

LC-MS/MS Analysis

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[9]

Mass Spectrometry Detection:

-

Ionization: Positive electrospray ionization (ESI+) is generally used.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification due to its high selectivity and sensitivity.[6][10] Specific precursor-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is the fragmentation of the protonated molecule [M+H]+ to a product ion corresponding to the acylium ion or other characteristic fragments.[6]

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of this compound standards.[7]

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Conclusion

This compound is a vital metabolite at the intersection of fatty acid and amino acid catabolism. Its chemical properties and metabolic context are of significant interest to researchers exploring metabolic regulation and associated diseases. The methodologies outlined in this guide for its quantification provide a robust framework for accurate and sensitive measurement in biological systems, enabling further elucidation of its physiological and pathophysiological roles.

References

- 1. This compound | C26H44N7O17P3S | CID 11966122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. babraham.ac.uk [babraham.ac.uk]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

Pentanoyl-CoA in the context of odd-chain fatty acid metabolism.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acid (OCFA) metabolism, while a minor contributor to overall fatty acid oxidation, presents unique biochemical pathways with significant clinical implications. Central to this process is the five-carbon intermediate, pentanoyl-CoA. This technical guide provides a comprehensive overview of the role of this compound in the terminal stages of OCFA β-oxidation, its enzymatic processing, and its ultimate fate. We delve into the quantitative aspects of the relevant enzymatic reactions, provide detailed experimental protocols for the analysis of this compound and associated enzymes, and present visual representations of the metabolic pathways to facilitate a deeper understanding of this critical area of lipid metabolism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

The catabolism of fatty acids is a fundamental energy-yielding process in most organisms. While the metabolism of even-chain fatty acids, which exclusively produces acetyl-CoA, is well-characterized, the breakdown of odd-chain fatty acids follows a distinct terminal pathway. The final cycle of β-oxidation of an odd-chain fatty acid yields not only acetyl-CoA but also a three-carbon molecule, propionyl-CoA.[1] The immediate precursor to these final products is a five-carbon acyl-CoA, This compound (also known as valeryl-CoA).

The metabolic fate of propionyl-CoA, which involves its conversion to the citric acid cycle intermediate succinyl-CoA, is of significant clinical interest due to its association with inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia.[2] A thorough understanding of the formation and processing of this compound is therefore crucial for elucidating the pathophysiology of these disorders and for the development of potential therapeutic interventions.

This guide will explore the core biochemistry of this compound within the context of odd-chain fatty acid metabolism, present available quantitative data, and provide detailed methodologies for its study.

The Metabolic Role of this compound in Odd-Chain Fatty Acid Oxidation

The β-oxidation of odd-chain fatty acids proceeds in the same cyclical manner as that of even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. This process continues until the final five carbons of the fatty acyl chain remain, forming this compound.[3]

The final turn of the β-oxidation spiral for an odd-chain fatty acid involves the following key steps:

-

Dehydrogenation: this compound is dehydrogenated by an acyl-CoA dehydrogenase to form pentenoyl-CoA.

-

Hydration: Pentenoyl-CoA is then hydrated by enoyl-CoA hydratase to yield 3-hydroxythis compound.

-

Dehydrogenation: 3-hydroxythis compound is subsequently dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase to produce 3-ketothis compound.

-

Thiolytic Cleavage: The final and pivotal step is the thiolytic cleavage of 3-ketothis compound by the enzyme 3-ketoacyl-CoA thiolase . This reaction consumes a molecule of free coenzyme A (CoA-SH) and cleaves the five-carbon chain into a two-carbon acetyl-CoA molecule and a three-carbon propionyl-CoA molecule.[4]

The resulting acetyl-CoA enters the citric acid cycle for complete oxidation. The propionyl-CoA, however, requires a separate anaplerotic pathway for its metabolism.

The Propionyl-CoA to Succinyl-CoA Pathway

Propionyl-CoA is carboxylated in an ATP-dependent reaction by propionyl-CoA carboxylase , a biotin-dependent enzyme, to form D-methylmalonyl-CoA.[2] D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase . Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[5] Succinyl-CoA can then enter the citric acid cycle.

Quantitative Data

Precise quantitative data on the kinetics of enzymes acting specifically on this compound and its derivatives are not extensively reported in the literature, representing a knowledge gap. However, data on related enzymes and substrates provide valuable context.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax/kcat | Notes |

| Propionyl-CoA Carboxylase | Propionyl-CoA | Thermobifida fusca | 0.29 mM | - | This enzyme exhibits promiscuity, carboxylating acetyl-CoA and butyryl-CoA, but with a significantly higher affinity for propionyl-CoA.[6] The catalytic efficiency is enhanced by the presence of the TfAcCCE subunit.[6] |

| Acetyl-CoA | Thermobifida fusca | - | - | The reaction rate with acetyl-CoA is approximately 1.5% of that with propionyl-CoA.[2] | |

| Bicarbonate | Thermobifida fusca | 3.0 mM | - | ||

| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | Rat Liver | - | - | Mitochondrial acetoacetyl-CoA thiolase activity in control human colonic mucosa has been reported as 16.9 (3.5) µmol/min/g wet weight.[7] |

Cellular Concentrations of Acyl-CoAs:

The in vivo concentrations of specific acyl-CoA species can vary significantly depending on the tissue and metabolic state.

| Metabolite | Tissue | Condition | Concentration Range | Reference |

| Total CoA | Rat Liver | Ad libitum fed | 87 - 434 nmol/g tissue | [1] |

| Total CoA | Mouse Liver | - | 120 - 160 nmol/g tissue | [1] |

| Total CoA | Rat Heart | - | ~100 nmol/g tissue | [1] |

| Lactoyl-CoA | Mouse Heart | - | 0.0172 pmol/mg tissue | [8] |

| Acetyl-CoA | Rat Liver | - | ~50 - 100 nmol/g wet weight | [2] |

| Succinyl-CoA | Rat Liver | - | Less abundant than Acetyl-CoA | [2] |

| Propionyl-CoA | Rat Liver | - | Less abundant than Acetyl-CoA | [2] |

Note: Specific concentrations for this compound in mammalian tissues are not well-documented and are expected to be very low due to its transient nature as a metabolic intermediate.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a method for the extraction and relative quantification of short-chain acyl-CoAs, including this compound, from biological tissues.

4.1.1. Materials

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Microcentrifuge tubes

-

Ice-cold extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[9]

-

Internal standard (e.g., heptadecanoyl-CoA)

-

Vacuum concentrator

-

LC-MS/MS system with a C18 reverse-phase column

4.1.2. Procedure

-

Metabolic Quenching: Immediately freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.[10]

-

Tissue Homogenization: While keeping the tissue frozen, grind it to a fine powder using a pre-chilled mortar and pestle.[10]

-

Extraction:

-

Transfer approximately 20 mg of the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.

-

Add a 20-fold excess (v/w) of the ice-cold extraction solvent (e.g., 400 µL for 20 mg of tissue).

-

Add a known amount of the internal standard to each sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the samples on ice to facilitate cell lysis.

-

Centrifuge at >15,000 x g for 10 minutes at 4°C.

-

-

Sample Processing:

-

Carefully transfer the supernatant to a new clean tube.

-

Dry the supernatant completely in a vacuum concentrator.[10]

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a solution compatible with the mobile phase).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the acyl-CoAs using a C18 reverse-phase column with an appropriate gradient.

-

Detect and quantify this compound and other acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

-

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate, which can be adapted for 3-ketothis compound. The assay monitors the decrease in absorbance of the enolate form of the substrate.[11]

4.2.1. Materials

-

3-Ketothis compound (substrate)

-

Coenzyme A (CoA-SH)

-

Purified 3-Ketoacyl-CoA Thiolase or mitochondrial extract

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 8.0)

-

Magnesium Chloride (MgCl₂)

-

UV/Vis Spectrophotometer

4.2.2. Procedure

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 25 mM MgCl₂.

-

Substrate Addition: Add 3-ketothis compound to the reaction mixture to a final concentration of approximately 50 µM.

-

Equilibration: Equilibrate the mixture to the desired temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding CoA-SH to a final concentration of 50 µM, immediately followed by the addition of the enzyme.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

-

Analysis: The rate of decrease in absorbance is proportional to the enzyme activity. A control reaction without the enzyme should be performed to subtract the background rate of non-enzymatic cleavage.

Synthesis of [1-¹⁴C]this compound

This protocol outlines a chemo-enzymatic method for the synthesis of radiolabeled this compound, adapted from procedures for other acyl-CoAs.

4.3.1. Materials

-

[1-¹⁴C]Pentanoic acid

-

Coenzyme A (CoA-SH)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (0.5 M)

-

HPLC system for purification

4.3.2. Procedure

-

Activation of [1-¹⁴C]Pentanoic Acid:

-

In a microfuge tube, dissolve [1-¹⁴C]pentanoic acid and an excess of CDI in anhydrous THF.

-

Stir the mixture at room temperature for 1 hour to form the imidazolide (B1226674) derivative.

-

-

Thioester Formation:

-

In a separate tube, dissolve CoA-SH in 0.5 M NaHCO₃ solution.

-

Add the CoA solution to the activated pentanoic acid mixture.

-

Stir the reaction for at least 45 minutes at room temperature.

-

-

Purification:

-

Purify the resulting [1-¹⁴C]this compound using reverse-phase HPLC.

-

Lyophilize the collected fractions to obtain the pure, salt-free product.

-

-